4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))
Overview
Description
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) is a useful research compound. Its molecular formula is C50H40N4 and its molecular weight is 696.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is known that the compound has good conductivity and strong redox properties , which suggests that it may interact with its targets through electron transfer processes
Biochemical Pathways
Given its use in organic synthesis and pharmaceutical intermediates , it is likely that it may be involved in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
It is known that the compound is a solid at room temperature, insoluble in water but soluble in many organic solvents . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents.
Result of Action
Given its good conductivity and strong redox properties , it is likely that it may influence electron transfer processes within cells, potentially affecting cellular energy production and other redox-sensitive processes.
Action Environment
The compound is stable at room temperature and should be stored in a dark place under an inert atmosphere This suggests that its action, efficacy, and stability may be influenced by environmental factors such as light exposure and the presence of reactive gases
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-amine)) are not well-studied due to its primary use in materials science rather than biochemistry. Its structural features suggest potential interactions with various biomolecules. For instance, the presence of multiple aromatic rings could facilitate π-π stacking interactions with proteins and nucleic acids .
Molecular Mechanism
Its structure suggests potential binding interactions with biomolecules through π-π stacking or hydrogen bonding .
Temporal Effects in Laboratory Settings
Its use in the synthesis of covalent organic frameworks (COFs) suggests it possesses good thermal and chemical stability .
Biological Activity
The compound 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) , commonly referred to as TABPE, is a covalent organic framework (COF) ligand with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in fields such as sensor technology, drug delivery, and enzyme protection.
- Chemical Formula : C54H36N4
- Molecular Weight : 748.86 g/mol
- CAS Number : 1624970-54-2
Structural Characteristics
TABPE features a butterfly-shaped structure formed by the connection of four 1,1'-biphenyl-4-amine units through ethylene linkages. This configuration not only enhances its stability but also facilitates interactions with biological molecules.
Property | Value |
---|---|
Purity | > 97% |
Appearance | Bright yellow-greenish powder/crystals |
Melting Point | Not available |
Sensor Applications
Recent studies have highlighted the use of TABPE in electrochemical sensors for the detection of biomolecules. The compound's ability to enhance electron transfer rates makes it suitable for applications such as:
- Dopamine Detection : TABPE-based sensors demonstrated a detection limit of 0.073 μM for dopamine, showcasing its sensitivity and potential for neurological applications .
- Heparin Detection : The aggregation-induced emission properties of TABPE derivatives have been exploited for the sensitive detection of heparin, indicating its utility in anticoagulant monitoring .
Enzyme Protection
Research indicates that TABPE can form large pore-sized COFs capable of encapsulating enzymes. This feature allows for:
- Thermal Stability : Enzymes protected by TABPE frameworks exhibited enhanced stability under high temperatures, which is critical for industrial applications where enzymes often face harsh conditions .
- Selective Loading : The COFs created using TABPE can selectively load large biomolecules such as pepsin (7.0 nm), demonstrating their utility in biocatalysis and drug delivery systems .
Case Study 1: Electrochemical Sensors
A study conducted on the electrochemical behavior of TABPE revealed its effectiveness in detecting various biomolecules. The sensor exhibited:
- High Sensitivity : Detection limits for uric acid and dopamine were recorded at 0.063 μM and 0.073 μM respectively.
- Real-time Monitoring : The sensor's rapid response time allows for real-time monitoring of biomolecular changes in clinical settings .
Case Study 2: Enzyme Encapsulation
In a separate investigation, TABPE was utilized to create COFs that successfully encapsulated the enzyme tyrosinase. Key findings included:
Properties
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-aminophenyl)phenyl]ethenyl]phenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H40N4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H,51-54H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHFHGCJRSWUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)C8=CC=C(C=C8)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H40N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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